molecular formula C22H21FN2O4S B2827249 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 920202-05-7

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2827249
CAS No.: 920202-05-7
M. Wt: 428.48
InChI Key: RYBCGNUDFHKHFX-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with a (4-fluorophenyl)thio)methyl group at position 2 and a methoxy group at position 5. Key structural attributes include:

  • Fluorine substitution: The 4-fluorophenyl group may improve metabolic stability and modulate electronic effects .
  • Methoxy substituents: The 5-methoxy and 2-methoxyphenyl groups likely influence solubility and steric interactions .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-28-20-6-4-3-5-18(20)24-22(27)13-25-12-21(29-2)19(26)11-16(25)14-30-17-9-7-15(23)8-10-17/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBCGNUDFHKHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorophenyl Thioether Group: This step involves the nucleophilic substitution of a fluorophenyl thiol with a suitable leaving group on the pyridinone core.

    Attachment of the Methoxyphenyl Acetamide Group: This can be achieved through an amide coupling reaction, using a methoxyphenyl acetic acid derivative and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyridinone core.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features have exhibited various biological activities, including:

  • Anticancer Activity : Compounds containing pyridine and methoxy groups have been studied for their cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine have shown significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) . The presence of the fluorine atom in the structure may enhance the lipophilicity and biological activity of these compounds.
  • Anticonvulsant Properties : Some studies have reported that related compounds exhibit anticonvulsant effects, suggesting potential applications in treating epilepsy . The mechanism may involve modulation of neurotransmitter systems or ion channels.
  • Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibition of specific enzymes involved in inflammatory pathways, such as TNFα and PDE4. Such inhibition could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Studies : A study evaluated a series of thiazole-pyridine hybrids against various cancer cell lines, revealing that certain structural modifications significantly enhanced anticancer potency (IC50 values as low as 5.71 µM) . This suggests that the introduction of specific substituents can lead to improved efficacy.
  • Neuropharmacological Research : In another study focusing on anticonvulsant activity, compounds similar to the target molecule were tested in animal models, showing promising results in reducing seizure frequency .
  • Enzyme Inhibition Assays : Research on enzyme inhibitors indicated that derivatives with fluorinated phenyl groups exhibited strong inhibitory effects on PDE4, which is relevant for conditions like asthma and COPD .

Mechanism of Action

The mechanism by which 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular metabolism or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Acetamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline Bromine, 2-methoxyphenyl 492.14 Higher lipophilicity (Br vs. F)
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Acetamide 4-Fluorophenyl, cyclohexyl, propyl 334.21 81% synthesis yield; MP: 150–152°C
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP Dihydropyridine Thioether, cyano, furyl 507.58 Potential calcium channel modulation
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl, acetyl 293.32 Electron-withdrawing thiadiazole core
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Thiophene, 4-fluorophenyl 376.45 Heterocyclic diversity in binding

Key Observations :

  • Fluorophenyl vs.
  • Thioether vs. Thiadiazole : The thioether in the target compound may offer greater conformational flexibility than the rigid thiadiazole core in , influencing target engagement.
  • Methoxy Positioning : The 2-methoxyphenyl group in the target compound and may enhance steric hindrance compared to 4-methoxyphenyl analogs, affecting receptor binding pockets.
Pharmacological Insights from Analogous Structures
  • Anti-inflammatory Activity : A thioalkylamide-containing analog (IC50 = 116.73 mmol/kg for COX-2) demonstrated superior anti-inflammatory activity to Diclofenac . The target compound’s (4-fluorophenyl)thio group may similarly enhance COX-2 selectivity.
  • Synthetic Accessibility : N-Cyclohexyl-2-(4-fluorophenyl)acetamide derivatives achieved 81% yield via multicomponent reactions, suggesting scalable routes for fluorine-containing acetamides .
  • Solubility Trends : Methoxy groups in and improve aqueous solubility compared to halogenated derivatives, a critical factor for oral bioavailability.
Electronic and Steric Effects
  • Thioether vs. Sulfonyl : Unlike sulfonyl groups in , the thioether in the target compound may reduce oxidative metabolism, enhancing metabolic stability.

Biological Activity

The compound 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈FNO₃S
  • Molecular Weight: 345.41 g/mol

The compound features a pyridine ring, a methoxy group, and a fluorophenyl thioether, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity: The methoxy and fluorine groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain to be elucidated.
  • Receptor Modulation: The compound may interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds in the pyridine class. While specific data on this compound is limited, related structures have shown promising results:

  • Cell Line Studies: Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. For instance, derivatives with methoxy substitutions exhibited IC50 values in the low micromolar range (1–10 µM) against these cell lines .

Neuroprotective Effects

Given the presence of the pyridine moiety, there is potential for neuroprotective applications. Similar compounds have been shown to:

  • Reduce Neuroinflammation: By modulating inflammatory pathways, these compounds may help in conditions like Alzheimer's disease.
  • Enhance Neurogenesis: Some derivatives have been linked to increased neuronal survival and growth in vitro .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally related compound on tumor growth in vivo. The results indicated significant tumor reduction in xenograft models treated with doses equivalent to those predicted for this compound. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antioxidant Properties

In another investigation, a series of compounds similar to our target were tested for their antioxidant capabilities using DPPH radical scavenging assays. Results showed that these compounds significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Line
Compound AAnticancer5.0MCF-7
Compound BAntioxidant10.0N/A
Compound CNeuroprotective15.0Neuronal Cells
Target CompoundPotential ActivityTBDTBD

Q & A

Q. What are the standard spectroscopic methods for confirming the structural integrity and purity of the compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of aromatic protons, methoxy groups, and acetamide linkages. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm is recommended, using a C18 column and acetonitrile/water gradient .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A multi-step approach is typical:

Core pyridine/pyridinone formation : Cyclization of 4-fluorophenylthio precursors with methylating agents (e.g., iodomethane) under basic conditions (K₂CO₃/DMF).

Acetamide coupling : React the pyridinone intermediate with 2-methoxyphenylamine using EDCI/HOBt as coupling agents in dichloromethane.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How is purity assessed, and what thresholds are acceptable for biological assays?

  • Methodological Answer : Purity ≥95% is required for in vitro studies. Use HPLC with a diode array detector (DAD) to monitor impurities. Validate with triple-quadrupole MS for trace contaminants. For reproducibility, ensure batch-to-batch consistency via comparative NMR (e.g., Overhauser effect spectroscopy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate acylations.
  • Real-time monitoring : Use inline FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-specific compound degradation.
  • Dose-response curves : Use Hill slopes to compare potency (EC₅₀) across studies.
  • Metabolic interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate target effects .

Q. What in silico strategies predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinase domains).
  • Pharmacophore modeling : Identify essential motifs (e.g., pyridinone ring) for binding using Schrödinger’s Phase.
  • ADMET prediction : SwissADME evaluates metabolic stability and toxicity risks .

Q. How to resolve discrepancies in NMR chemical shift assignments?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C shifts to confirm connectivity.
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals.
  • Computational validation : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to block oxidative metabolism.
  • Prodrug design : Mask the acetamide as an ester for sustained release.
  • Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

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